1-(Trifluoromethyl)naphthalene-4-acetic acid
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Overview
Description
1-(Trifluoromethyl)naphthalene-4-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated naphthalene is then subjected to further functionalization to introduce the acetic acid group. This can be achieved through various synthetic routes, including Friedel-Crafts acylation followed by oxidation .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-4-acetic acid undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-4-acetic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-4-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-4-acetic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene-4-acetic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical and physical properties.
1-(Trifluoromethyl)naphthalene-2-acetic acid: Differing in the position of the acetic acid group, which can affect the compound’s reactivity and applications.
Properties
Molecular Formula |
C13H9F3O2 |
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Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8(7-12(17)18)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |
InChI Key |
GWTBYOHMQQZCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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